molecular formula C13H14O2 B2592837 3-Benzylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287331-16-0

3-Benzylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2592837
CAS No.: 2287331-16-0
M. Wt: 202.253
InChI Key: XURKKHZOAPBPAP-UHFFFAOYSA-N
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Description

3-Benzylbicyclo[111]pentane-1-carboxylic acid is a chemical compound characterized by a bicyclic structure with a benzyl group attached to one of the carbon atoms This compound is part of the bicyclo[11

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for 3-Benzylbicyclo[11 large-scale synthesis of related compounds often involves optimizing the reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-Benzylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the benzyl group or the carboxylic acid group, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.

Major Products

    Oxidation: Formation of benzyl alcohol or benzaldehyde.

    Reduction: Formation of benzylamine or benzyl alcohol.

    Substitution: Formation of halogenated derivatives or nucleophilic substitution products.

Scientific Research Applications

3-Benzylbicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structure and stability.

    Industry: Used in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of 3-Benzylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecule. The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This compound’s structure allows for specific interactions with biological targets, making it a valuable tool in medicinal chemistry and drug development.

Properties

IUPAC Name

3-benzylbicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c14-11(15)13-7-12(8-13,9-13)6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURKKHZOAPBPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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